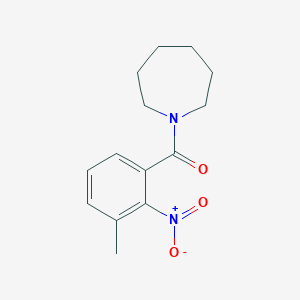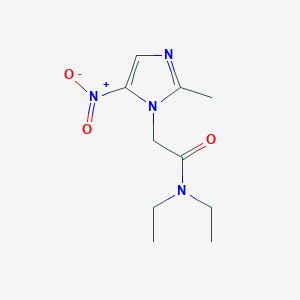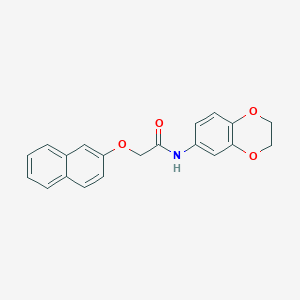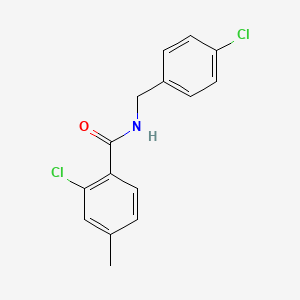methanone](/img/structure/B5755394.png)
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to possess a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone involves the inhibition of protein kinases through the binding of the compound to the kinase's active site. This binding prevents the kinase from phosphorylating its target proteins, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone has been shown to have a range of interesting biochemical and physiological effects. In addition to its inhibition of protein kinases, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone is its specificity for certain protein kinases, making it a valuable tool for investigating their function. However, one limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are several future directions for research on [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone. One potential area of investigation is its use as a therapeutic agent for various diseases, particularly those involving protein kinase dysregulation. Another area of research could focus on the development of more potent and selective analogs of this compound, which could have even greater utility as research tools and potential therapeutics. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various cellular processes.
合成法
The synthesis of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone involves the reaction of 4-methylphenyl isocyanide with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,2-diaminopropane to yield the final product. This synthesis method has been optimized over the years to improve yield and purity of the compound.
科学的研究の応用
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone has been used in a variety of scientific research applications. One of its primary uses is in the study of protein kinases, which are enzymes that play a critical role in various cellular processes such as cell division, metabolism, and signaling. This compound has been shown to inhibit the activity of certain protein kinases, making it a valuable tool for investigating their function.
特性
IUPAC Name |
[5-amino-3-(4-methylphenyl)imidazol-4-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-2-6-13(7-3-11)20-10-19-17(18)15(20)16(22)12-4-8-14(9-5-12)21(23)24/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKQBSSPUCSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6048416 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)




![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)




